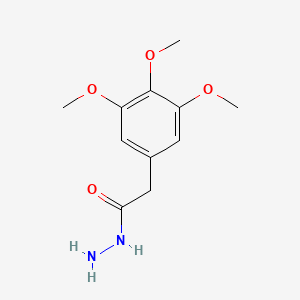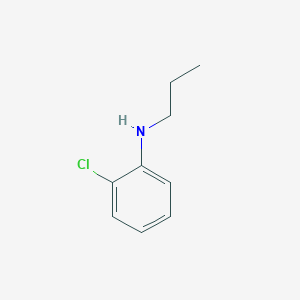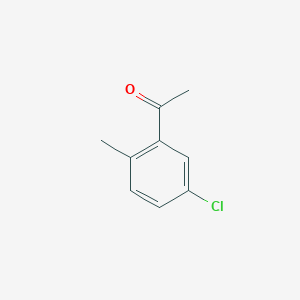
1-(5-Chloro-2-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Chloro-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 58966-35-1. It has a molecular weight of 168.62 and its IUPAC name is 1-(5-chloro-2-methylphenyl)ethanone . It is stored at room temperature and has a purity of 95%. It is in a liquid physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Chloro-2-methylphenyl)ethanone” is 1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-(5-Chloro-2-methylphenyl)ethanone” has a melting point of 55-57 degrees Celsius . It is a liquid at room temperature .
Applications De Recherche Scientifique
-
Quinoline Derivatives : Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc. The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . A novel class of quinoline derivatives was synthesized by Vivekanand et al. from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .
-
Compounds Derived from Halogenoacetic Acids : Compounds derived from bromoacetic acids and chloroacetic acids have been synthesized and studied. For example, 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone was prepared by Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate with aluminium chloride without solvent at 150° .
-
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone : This compound is available for purchase from chemical suppliers, suggesting that it might be used in various chemical reactions or as a building block in the synthesis of more complex molecules.
-
Quinoline Derivatives : Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc. The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . A novel class of quinoline derivatives was synthesized by Vivekanand et al. from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .
-
Compounds Derived from Halogenoacetic Acids : Compounds derived from bromoacetic acids and chloroacetic acids have been synthesized and studied. For example, 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone was prepared by Fries rearrangement of 4-chloro-3-methylphenyl chloroacetate with aluminium chloride without solvent at 150° .
-
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone : This compound is available for purchase from chemical suppliers, suggesting that it might be used in various chemical reactions or as a building block in the synthesis of more complex molecules.
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGGERYVCEAEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570603 |
Source


|
| Record name | 1-(5-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)ethanone | |
CAS RN |
58966-35-1 |
Source


|
| Record name | 1-(5-Chloro-2-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58966-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

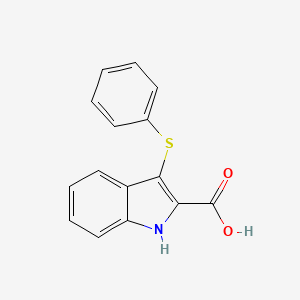
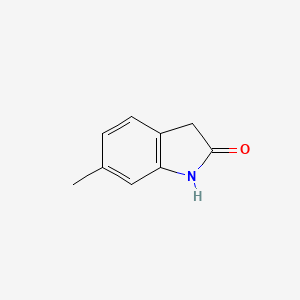
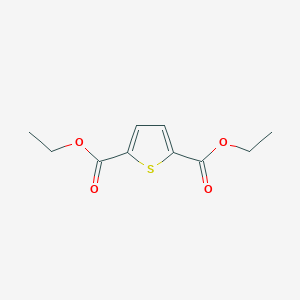
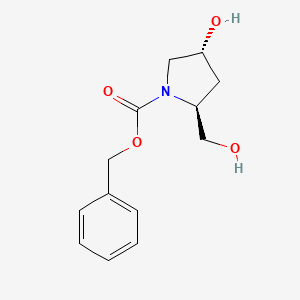
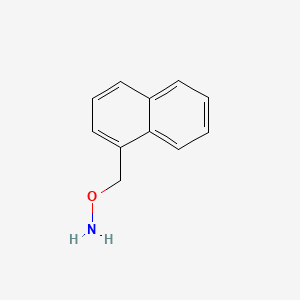
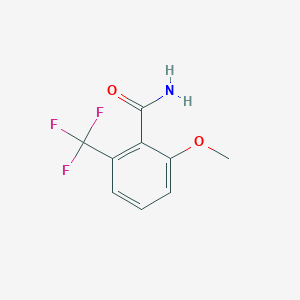
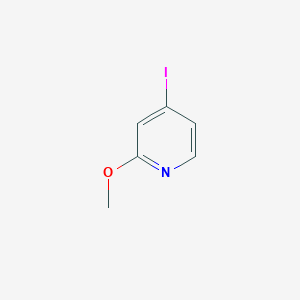

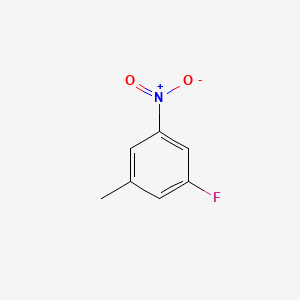
![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)
